molecular formula C15H17N5O3 B2875751 N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-02-3

N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2875751
CAS No.: 946229-02-3
M. Wt: 315.333
InChI Key: BVPPVAYOMJTNMF-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-c][1,2,4]triazine class, characterized by a fused bicyclic core with a triazine ring and an imidazole moiety. Key structural features include:

  • N-(2-Methoxyethyl)carboxamide side chain: Introduces polarity, likely improving aqueous solubility compared to alkyl or aryl substituents .

Synthesis routes for analogous imidazo[2,1-c][1,2,4]triazine derivatives involve cyclocondensation reactions. For example, 1-aryl-2-hydrazono-imidazolidines react with ethyl phenylglyoxylate or oxamate to form the triazine core .

Properties

IUPAC Name

N-(2-methoxyethyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-23-10-7-16-13(21)12-14(22)20-9-8-19(15(20)18-17-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPPVAYOMJTNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Key Substituents Synthesis Method Key Properties
Target Compound Imidazo[2,1-c][1,2,4]triazine 8-Phenyl, 4-oxo, N-(2-methoxyethyl)carboxamide Cyclocondensation of imidazolidines with carbonyl reagents Balanced solubility (methoxyethyl), aromatic interactions (phenyl)
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates (IIIa–IIIh) Imidazo[5,1-d][1,2,3,5]tetrazine Methyl, carboxylate esters (e.g., ethyl, benzyl) Acyl chloride coupling with alcohols/amines Higher lipophilicity (ester groups), reduced solubility
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole Diethylamino, methylthiophene, carboxamide Multi-step oxime formation and cyclization Enhanced electron-donating capacity (diethylamino), potential for π-π stacking
(R)-N-(4-(8-Amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide Triazolo[4,3-a]pyrazine Thiazolidine-4-carboxamide, phenyl EDCI/HOBt-mediated coupling Rigid scaffold (triazolo-pyrazine), hydrogen-bonding via thiazolidine
Diethyl 8-cyano-7-(4-nitrophenyl)-imidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine Cyano, 4-nitrophenyl, dicarboxylate One-pot two-step reaction with nitrophenylacetonitrile High electron-withdrawing character (nitro, cyano), low solubility

Physicochemical and Pharmacological Properties

  • Solubility : The target’s methoxyethyl group enhances aqueous solubility compared to lipophilic esters (IIIa–IIIh) or nitro-substituted derivatives (1l) .
  • Triazolo-pyrazine carboxamides demonstrate kinase inhibition via hydrogen bonding .

Research Findings and Implications

  • Structural Optimization : The methoxyethyl carboxamide in the target compound balances lipophilicity and solubility, addressing a common limitation in heterocyclic drug candidates .
  • Synthetic Challenges : Compared to thiophene-based triazepines (e.g., 7b–7c), the imidazo-triazine core requires precise cyclocondensation conditions to avoid side reactions .
  • Future Directions : Hybridizing the target’s methoxyethyl group with electron-deficient cores (e.g., nitro-phenyl in 1l) could yield compounds with tailored electronic profiles .

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